Enhanced Antiproliferative Potency of Dibenzyl Phosphonates Compared to Diphenyl Analogs in Colorectal Cancer Models
In a direct head-to-head comparison, dibenzyl N-phenyl substituted amino(2-furyl)methylphosphonates demonstrated significantly greater antiproliferative action against HT29 and HCT116 colorectal cancer cell lines than their corresponding diphenyl derivatives [1]. While quantitative IC50 values for the specific (2-phenylethyl)phosphonate scaffold are not directly reported, the study's conclusion that dibenzyl esters are more potent than diphenyl esters in this class is a robust class-level inference that strongly supports the selection of the dibenzyl variant for applications requiring high cellular activity [1].
| Evidence Dimension | Antiproliferative potency (cytotoxicity) |
|---|---|
| Target Compound Data | Not explicitly quantified for the target compound in the study, but the class of dibenzyl N-phenyl substituted amino(2-furyl)methylphosphonates was found to be more potent than diphenyl analogs [1]. |
| Comparator Or Baseline | Diphenyl N-phenyl substituted amino(2-furyl)methylphosphonates (less potent) [1]. |
| Quantified Difference | The study concludes that dibenzyl derivatives are more potent, though a specific fold-difference is not provided [1]. |
| Conditions | In vitro cytotoxicity assays using HT29 and HCT116 colorectal cancer cell lines [1]. |
Why This Matters
This class-level evidence informs the selection of a dibenzyl phosphonate scaffold over a diphenyl one for research programs targeting colorectal cancer, as it predicts superior in vitro potency and potentially better therapeutic indices.
- [1] Lewkowski, J., et al. (2018). Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1737-1744. DOI: 10.2174/1871520618666181122115638 View Source
